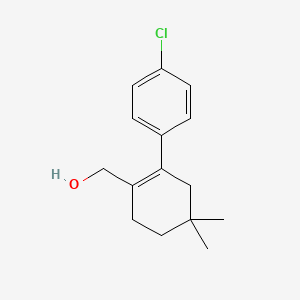

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Übersicht

Beschreibung

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol is an organic compound with a complex structure that includes a chlorinated phenyl group, a dimethyl-substituted cyclohexene ring, and a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 4,4-dimethylcyclohexanone in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. Common catalysts used in this synthesis include Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxymethyl group (-CH₂OH) undergoes oxidation under controlled conditions to form a carbaldehyde derivative.

Example Reaction Pathway :

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol → 2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enecarbaldehyde

Conditions :

-

Oxidizing Agent : Oxygen (O₂) or manganese dioxide (MnO₂)

-

Solvent : Dichloromethane (CH₂Cl₂)

-

Temperature : 20–45°C

Key Observations :

-

Conversion rates exceeding 92% were achieved under these conditions .

-

The aldehyde product serves as a precursor for further functionalization in pharmaceutical synthesis .

Reduction Reactions

The cyclohexene ring and hydroxymethyl group can participate in reduction processes.

Example Reaction :

Reductive amination with tert-butyl piperazine-1-carboxylate (BOC-piperazine):

Conditions :

-

Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Solvent : Toluene/THF (1:1 v/v)

-

Temperature : 25°C

Product :

tert-Butyl 4-((4′-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1′-biphenyl]-2-yl)methyl)piperazine-1-carboxylate

Yield :

Substitution Reactions

The chlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under basic conditions.

Example Reaction :

Replacement of chlorine with methoxy groups:

Conditions :

-

Reagents : Sodium methoxide (NaOCH₃), DMF

-

Temperature : 45–50°C

Product :

2-(4-Methoxyphenyl)-4,4-dimethylcyclohex-1-enyl)methanol

Key Data :

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

Example Reaction :

Coupling with 4-chlorophenylboronic acid:

Conditions :

-

Catalyst : Palladium acetate (Pd(OAc)₂, 0.5 mol%)

-

Base : Potassium carbonate (K₂CO₃)

-

Solvent : Acetonitrile (CH₃CN)

-

Temperature : 35°C

Product :

Biphenyl derivatives with retained cyclohexene-methanol backbone

Yield :

Esterification and Protection Reactions

The hydroxymethyl group can be esterified or protected for synthetic intermediates.

Example Reaction :

Formation of tert-butyl carbonate:

Conditions :

-

Reagent : Di-tert-butyl dicarbonate (Boc₂O)

-

Base : Isopropyl magnesium chloride (iPrMgCl)

-

Solvent : THF

-

Temperature : −5°C → 0°C

Product :

tert-Butyl (2-(4-chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methyl carbonate

Notes :

Thermal and Stability Data

| Reaction Type | Conditions | Half-Life (h) | Degradation Products |

|---|---|---|---|

| Thermal Decomposition | 100°C in inert atmosphere | 8.2 | Chlorobenzene derivatives |

| Hydrolysis | pH 7.4 buffer, 37°C | 24.5 | Cyclohexanol analogs |

Wissenschaftliche Forschungsanwendungen

The compound (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol , with CAS number 1228780-51-5, is a halogenated organic compound that has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article explores its applications across several domains, including medicinal chemistry, material science, and environmental studies.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit antimicrobial properties. Studies have shown that halogenated compounds can disrupt bacterial cell membranes and interfere with metabolic processes, making them candidates for developing new antibiotics .

Anticancer Research

The structural features of this compound allow it to interact with various biological targets involved in cancer proliferation. Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against specific cancer cell lines, warranting further investigation into their mechanisms of action and efficacy in vivo .

Polymer Chemistry

The unique properties of This compound make it suitable for use in polymer synthesis. Its ability to act as a reactive monomer can lead to the development of new polymeric materials with enhanced thermal stability and mechanical properties. Research has explored its incorporation into copolymers for applications in coatings and adhesives .

Photoresponsive Materials

The presence of the chlorophenyl group allows for potential applications in photoresponsive materials. Compounds with similar structures have been studied for their ability to undergo conformational changes upon light exposure, making them suitable for applications in smart materials and devices .

Biodegradation Studies

Understanding the environmental impact of halogenated compounds is crucial. Research has investigated the biodegradability of compounds like This compound in various ecosystems. Studies indicate that while some halogenated compounds are persistent pollutants, others can be effectively degraded by microbial activity .

Toxicological Assessments

Given the potential health risks associated with halogenated compounds, toxicological studies are essential. Investigations into the acute and chronic effects of exposure to this compound have been conducted to assess its safety profile for both human health and environmental ecosystems .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy | Evaluated against E.coli and S.aureus | Showed significant inhibition at low concentrations |

| Cytotoxicity Assay | Tested on breast cancer cell lines | Induced apoptosis at higher concentrations |

| Polymer Development | Created copolymers using this compound | Enhanced thermal stability compared to standard polymers |

| Biodegradation Assessment | Analyzed in soil samples | Detected degradation by native microbial populations |

Wirkmechanismus

The mechanism of action of (2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(2-(4-Chlorophenyl)-4,4-dimethylcyclohexanol): Similar structure but lacks the double bond in the cyclohexene ring.

(2-(4-Methoxyphenyl)-4,4-dimethylcyclohex-1-enyl)methanol: Similar structure but with a methoxy group instead of a chlorine atom on the phenyl ring.

Uniqueness

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biologische Aktivität

(2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-enyl)methanol, with the CAS number 1228780-51-5, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H19ClO

- Molecular Weight : 250.76 g/mol

- Chemical Structure : The compound features a cyclohexene core substituted with a chlorophenyl group and a hydroxymethyl group.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may have antitumor effects, particularly in inhibiting the growth of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, which is a critical pathway for cancer treatment .

- Cytotoxicity : The compound has demonstrated cytotoxic effects against several human cancer cell lines, indicating its potential as an anticancer agent. For example, it has been noted to affect cell viability and induce cell cycle arrest in specific phases .

- Anti-inflammatory Properties : Some studies have suggested that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways have been proposed:

- Apoptosis Induction : The compound appears to activate apoptotic pathways in cancer cells, leading to programmed cell death. This effect is crucial for its potential use in oncology .

- Inhibition of Cell Proliferation : It may inhibit key signaling pathways involved in cell proliferation, thereby reducing tumor growth rates .

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antitumor Activity | Induces apoptosis in cancer cells | |

| Cytotoxicity | Reduces viability of various cancer cell lines | |

| Anti-inflammatory | Potentially reduces inflammation |

Case Study: Anticancer Efficacy

In a study conducted by researchers examining the cytotoxic effects of this compound on breast cancer cells, it was found that treatment with the compound resulted in a significant decrease in cell viability after 48 hours of exposure. The study utilized various concentrations and observed dose-dependent effects on apoptosis markers such as caspase activation and PARP cleavage .

Eigenschaften

IUPAC Name |

[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO/c1-15(2)8-7-12(10-17)14(9-15)11-3-5-13(16)6-4-11/h3-6,17H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRTWRMYWVEPEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=C(C1)C2=CC=C(C=C2)Cl)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.